Monomethyl auristatin F tert-butyl ester, commonly referred to as MMAF-OtBu, is a synthetic compound derived from Monomethyl auristatin F. This compound plays a crucial role in the development of Antibody-Drug Conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to surrounding healthy tissues. The unique structure of MMAF-OtBu enhances its stability and solubility, making it particularly suitable for therapeutic applications in oncology.
MMAF-OtBu is classified as a synthetic peptide derivative and is primarily sourced from chemical synthesis processes involving Monomethyl auristatin F. It falls under the category of cytotoxic agents used in targeted cancer therapies, particularly in the formulation of ADCs. Its molecular formula is , and it has a molecular weight of 788.1 g/mol .
The synthesis of MMAF-OtBu involves several key steps, primarily focusing on the esterification of Monomethyl auristatin F with tert-butyl alcohol. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to optimize yield and purity. The general procedure includes:
Industrial production methods mirror these laboratory procedures but are scaled up for bulk production, utilizing industrial-grade reactors and purification systems to ensure consistency and regulatory compliance.
MMAF-OtBu features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name for MMAF-OtBu is:
tert-butyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate
The structural formula can be represented as follows:
The structural complexity includes multiple chiral centers and functional groups that enhance its interaction with biological targets .
MMAF-OtBu participates in several chemical reactions that are critical for its functionality:
MMAF-OtBu functions primarily through its incorporation into Antibody-Drug Conjugates. Upon binding to specific cancer cell surface antigens via antibodies, MMAF-OtBu is internalized into the cell where it exerts its cytotoxic effects:
MMAF-OtBu appears as a white solid under standard laboratory conditions. Its solubility characteristics are enhanced due to the tert-butyl ester modification.
The chemical stability of MMAF-OtBu makes it suitable for various applications in drug formulation. It exhibits properties typical of peptide derivatives with notable interactions with biological macromolecules.
Key data points include:
MMAF-OtBu has significant applications across various scientific fields:
MMAF-OtBu (CAS: 745017-95-2) is a strategic derivative of monomethylauristatin F (MMAF) where the C-terminal carboxylic acid is protected as a tert-butyl ester. This modification addresses two critical challenges in ADC development:
Table 1: Key Physicochemical Properties of MMAF vs. MMAF-OtBu
Property | MMAF | MMAF-OtBu |
---|---|---|
Molecular weight | 731.9 Da | 788.1 Da |
C-terminal group | -COOH | -COOtBu |
Solubility in DMSO | Low | High (50 mg/mL) |
LogP (predicted) | 3.2 | 5.1 |
MMAF-OtBu’s pentapeptide structure (dolavaline-valine-dolaisoleuine-dolaproine-phenylalanine-OtBu) is synthesized via Fmoc-SPPS due to its mild deprotection conditions and orthogonality:
Table 2: Optimal SPPS Conditions for MMAF-OtBu Assembly
Amino Acid | Coupling Reagent | Solvent | Time (min) | Yield (%) |
---|---|---|---|---|
Fmoc-Phe-OtBu | HBTU/DIPEA | DMF | 60 | 98 |
Fmoc-Dap-OH | HATU/DIPEA | NMP | 90 | 95 |
Fmoc-Dil-OH | HATU/DIPEA | NMP | 120 | 92 |
Fmoc-Dov-OH | PyBOP/DIPEA | DMF | 90 | 94 |
Fmoc-Val-OH | HBTU/DIPEA | DMF | 60 | 97 |
MMAF-OtBu’s tBu group dictates its compatibility with specific ADC linker technologies:
The dolaproine (Dap)-dolaisoleuine (Dil) junction is a stereochemical hotspot requiring stringent control to maintain tubulin inhibition:
Transitioning from milligram to kilogram-scale synthesis introduces critical bottlenecks:
Table 3: Scalability Optimization Strategies for MMAF-OtBu
Challenge | Laboratory Scale | Pilot Scale (kg) | Solution |
---|---|---|---|
Dil Coupling Yield | 92% | 75% | HATU/NMP at 0°C, 3 equiv Dil |
Crude Purity | 85% | 68% | TFA cleavage with 5% PhOH/PhSH |
Final Step Yield | 64% | 43% | Flow-based C18 capture |
Total Synthesis Time | 120 h | 240 h | Parallelized SPPS modules |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: